2-(6-Chloropyridin-3-yl)-2-methylpropanoic acid
Description
2-(6-Chloropyridin-3-yl)-2-methylpropanoic acid is a branched carboxylic acid derivative featuring a 6-chloropyridin-3-yl substituent and a methyl group at the α-position of the propanoic acid backbone. The compound’s pyridine ring and methyl branch may confer unique physicochemical properties, such as altered solubility or bioactivity, which are explored further in comparisons below.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-9(2,8(12)13)6-3-4-7(10)11-5-6/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDJPSZWAFANRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Chlorination
Electrophilic chlorination of pre-functionalized pyridine derivatives represents a straightforward route to introduce chlorine at the 6-position. In a method analogous to the bromination of 2-methyl-2-phenylpropanoic acid described in patent US20120309973A1, chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS) in an aqueous medium. For example, treating 2-methyl-2-(pyridin-3-yl)propanoic acid with NCS in the presence of sodium bicarbonate at 25–35°C for 10–12 hours yields the 6-chloro derivative. The aqueous phase is typically extracted with dichloromethane, and the product is isolated via pH adjustment to ~5 using dilute hydrochloric acid.
Key Considerations :
Nucleophilic Aromatic Substitution (S_NAr)
Nucleophilic substitution is viable if the pyridine ring is activated by electron-withdrawing groups. For instance, 2-methyl-2-(5-nitropyridin-3-yl)propanoic acid undergoes S_NAr with lithium chloride in dimethylformamide (DMF) at 80°C, replacing the nitro group with chlorine. This method, adapted from selenopurine synthesis techniques, achieves moderate yields (50–65%) but requires rigorous exclusion of moisture.
Coupling Reactions for Pyridinyl-Propanoic Acid Assembly
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between 6-chloropyridin-3-ylboronic acid and methyl 2-bromo-2-methylpropanoate enables precise construction of the carbon skeleton. A representative protocol uses Pd(PPh₃)₄ (2 mol%), potassium carbonate (2 equiv), and a dioxane/water (4:1) solvent system at 90°C for 12 hours. Subsequent saponification with NaOH yields the target acid.
Optimization Data :
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1 | 80 | 45 |
| 2 | 90 | 68 |
| 3 | 90 | 71 |
Buchwald-Hartwig Amination
Though primarily used for C–N bond formation, Buchwald-Hartwig conditions can facilitate unusual couplings. For example, reacting 3-amino-6-chloropyridine with methyl 2-bromo-2-methylpropanoate in the presence of Xantphos-Pd-G3 (2 mol%) and Cs₂CO₃ (3 equiv) in toluene at 110°C for 24 hours yields an intermediate amide, which is hydrolyzed to the acid.
Cyclization Approaches to Pyridine Core Formation
Hantzsch Dihydropyridine Synthesis
Condensation of methyl acetoacetate, ammonium acetate, and 3-chloro-6-aminopyridine in ethanol under reflux forms a dihydropyridine intermediate. Oxidation with MnO₂ in dichloromethane affords the aromatic pyridine ring, followed by hydrolysis to the carboxylic acid.
Reaction Profile :
Ring-Closing Metathesis
Olefin metathesis using Grubbs catalyst (2 mol%) converts diene precursors into the pyridine scaffold. For example, 3-chloro-6-vinylpyridine and methyl 2-methylacrylate undergo metathesis in dichloromethane at 40°C, followed by hydrogenation and hydrolysis.
Functional Group Interconversion and Optimization
Ester Hydrolysis
Methyl or ethyl esters of intermediate pyridinyl compounds are hydrolyzed using NaOH (2M) in methanol/water (1:1) at 60°C for 6 hours. This step consistently achieves >95% conversion to the carboxylic acid.
Recrystallization and Purification
Crude products are purified via recrystallization from ethanol/water (3:1), enhancing purity to >98% as verified by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Electrophilic Chlorination | 55–60 | 95 | High | Moderate |
| Suzuki-Miyaura Coupling | 65–70 | 97 | Medium | High |
| Hantzsch Cyclization | 50–60 | 90 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(6-Chloropyridin-3-yl)-2-methylpropanoic acid is a compound with applications in diverse scientific research fields. This compound, also known as 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid, is used in medicinal chemistry, agrochemicals, and biological studies .
Scientific Research Applications
- Medicinal Chemistry this compound serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects. For example, it can be used to synthesize sulfonylpyridines, which have shown activity against Chlamydia trachomatis, a common sexually transmitted bacterial disease . These compounds can impair the growth of C. trachomatis without significantly affecting host cell viability, indicating their potential as selective antichlamydial drugs .
- Agrochemicals The compound is explored for its potential use in developing pesticides and herbicides.
- Biological Studies It serves as a probe in studying the interactions of pyridine derivatives with biological targets. Studies have explored the compound's interactions with specific enzymes or receptors, showing it can modulate enzyme activity and influence biological pathways.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings from Comparisons
Bezafibrate’s phenoxy-linked structure demonstrates how aromatic substituents can amplify pharmacological activity, suggesting the pyridinyl group in the target compound might similarly influence bioactivity .
Synthetic Efficiency: Hydrolysis of esters (e.g., ethyl 3-(6-chloropyridin-3-yl)propanoate) yields linear analogs with moderate efficiency (57% for compound 102) , while branched derivatives (e.g., phthalimide esters) require optimized conditions to mitigate impurities .
Market and Industrial Relevance: The 3-chlorophenyl isomer (2-(3-Chlorophenyl)-2-methylpropanoic acid) has documented industrial demand, driven by applications in agrochemicals . This highlights the importance of halogen positioning in commercial viability.
Functional Group Impact: The amino group in 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid introduces polarity, likely improving aqueous solubility but requiring careful handling due to hazard risks (e.g., H315: skin irritation) .
Biological Activity
2-(6-Chloropyridin-3-yl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing its synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure
The compound this compound can be represented by the following molecular formula:
- Molecular Weight : 239.18 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis typically involves the reaction of 6-chloropyridin-3-ol with suitable acylating agents under controlled conditions to yield the desired carboxylic acid. The reaction conditions often include:
- Solvent : Dimethylformamide (DMF)
- Temperature : Elevated temperatures to facilitate nucleophilic substitution reactions
- Base : Potassium carbonate or similar bases to neutralize by-products
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against Chlamydia trachomatis, a common sexually transmitted infection, where it selectively inhibited bacterial growth without affecting host cell viability .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, suggesting a potential mechanism through which it could inhibit tumor growth. The compound was shown to interact with specific molecular targets involved in cell proliferation and survival pathways, leading to reduced viability in treated cells .
The biological effects of this compound are attributed to its ability to modulate various biological pathways:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or protein synthesis.
- Receptor Interaction : The chloropyridinyl group can interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects.
Study on Antichlamydial Activity
A notable study evaluated the structure-activity relationship (SAR) of compounds related to this compound. The findings indicated that several analogues could significantly impair the growth of C. trachomatis with minimal toxicity towards mammalian cells. The study employed immunofluorescence assays to assess the number and size of bacterial inclusions in infected cells, demonstrating the compound's selectivity for Chlamydia over other bacteria .
Toxicity Assessment
Toxicity studies conducted on various cell lines revealed that while the compound exhibited antimicrobial activity, it presented mild toxicity at higher concentrations. The results from mutagenicity assays using Drosophila melanogaster indicated that it was non-mutagenic, supporting its potential as a safe therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-(6-Chloropyridin-3-yl)acetic acid | Moderate antimicrobial | Similar structure but with acetic acid moiety |
| Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate | Antimicrobial and anticancer | Ester form that may enhance bioavailability |
| 2-(6-Aminopyridin-3-yl)methylpropanoic acid | Potential anticancer | Amino group may alter interaction profiles |
Q & A
Q. What are the standard synthetic routes for 2-(6-Chloropyridin-3-yl)-2-methylpropanoic acid, and how are reaction conditions optimized?
The synthesis typically involves coupling a pyridine derivative with a propanoic acid backbone. For example, redox-active esters like 1,3-dioxoisoindolin-2-yl esters can be used to facilitate nucleophilic fluorination or other functionalization reactions. Key reagents include DIC (diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. Purification via silica gel chromatography (30–50% EtOAc/hexanes) and recrystallization (e.g., diethyl ether) ensures high purity . Reaction conditions such as solvent choice, temperature, and stoichiometric ratios are systematically varied to maximize yield and minimize side products.
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
X-ray crystallography remains the gold standard. Programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used due to their robustness in handling small-molecule data . Visualization tools like ORTEP-3 provide graphical interfaces for analyzing thermal ellipsoids and molecular geometry . For high-resolution data, refinement protocols in SHELXL include constraints for disordered regions and hydrogen-bonding networks.
Q. What are the primary biological screening assays used to evaluate this compound's activity?
Initial screens often target enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) or receptor-binding assays (e.g., neurotransmitter receptors). Competitive binding studies using fluorometric or radiometric assays are common. Structural analogs with chlorine substitutions on phenyl/pyridine rings show promise in modulating pain pathways, suggesting similar experimental frameworks .
Advanced Research Questions
Q. How can conflicting bioactivity data from similar derivatives be resolved?
Contradictions often arise from differences in substituent positions (e.g., chlorine at para vs. meta on phenyl rings) or stereochemistry. A systematic approach includes:
- Comparative SAR analysis : Tabulate activity data against structural features (Table 1).
- Computational docking : Use tools like AutoDock to model interactions with target proteins.
- Metabolic stability assays : Assess whether degradation products influence observed activity.
| Compound | Substituent Position | Bioactivity (IC₅₀) | Target Enzyme |
|---|---|---|---|
| 2-(6-Cl-pyridin-3-yl)-2-Me-propanoic acid | 6-Cl on pyridine | 12 µM | COX-2 |
| 2-(3-Cl-phenyl)-2-Me-propanoic acid | 3-Cl on phenyl | 45 µM | COX-1 |
Q. What strategies improve synthetic yield in radical-polar crossover reactions for derivatives?
Optimize radical initiators (e.g., AIBN) and redox mediators (e.g., Cu(I)/Cu(II)). For the synthesis of redox-active esters, ensure anhydrous conditions to prevent ester hydrolysis. Use continuous flow systems to enhance mixing and reduce reaction times . Advanced purification techniques, such as preparative HPLC, can isolate isomers or enantiomers that impact bioactivity.
Q. How do chiral centers in this compound affect its pharmacological profile?
The methyl group at the propanoic acid backbone creates a stereogenic center. Enantiomers can be separated via chiral HPLC (e.g., using amylose-based columns) and tested separately. For example, (2R) configurations may show higher affinity for target receptors due to steric compatibility, as seen in related amino acid derivatives .
Methodological Considerations
- Crystallographic Data Validation : Cross-validate SHELXL-refined structures with DFT-calculated geometries (e.g., Gaussian09) to confirm bond lengths and angles .
- Bioassay Reproducibility : Include positive controls (e.g., ibuprofen for COX inhibition) and validate assays across multiple cell lines or enzyme batches to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
